molecular formula C33H34ClN3O7 B13782710 5-Carboxyrhodamine6G,succinimidylester

5-Carboxyrhodamine6G,succinimidylester

Cat. No.: B13782710
M. Wt: 620.1 g/mol
InChI Key: PKSXBPOQLKFFAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxyrhodamine 6G, succinimidyl ester typically involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 5-Carboxyrhodamine 6G, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxyrhodamine 6G, succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, allowing it to form stable amide bonds with various biomolecules .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)

    Conditions: Inert atmosphere, room temperature to slightly elevated temperatures

Major Products

The major products formed from the reactions of 5-Carboxyrhodamine 6G, succinimidyl ester are typically conjugates with biomolecules such as proteins, peptides, and nucleic acids. These conjugates retain the fluorescent properties of the dye, making them useful for various analytical applications .

Scientific Research Applications

5-Carboxyrhodamine 6G, succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:

    Fluorescence Microscopy: Used to label cellular components, allowing for visualization under a fluorescence microscope.

    Flow Cytometry: Employed to stain cells for analysis and sorting based on fluorescence intensity.

    Molecular Biology: Utilized in labeling nucleic acids and proteins for various assays, including fluorescence in situ hybridization (FISH) and Western blotting.

    Medical Diagnostics: Applied in diagnostic assays to detect specific biomolecules in clinical samples.

Mechanism of Action

The mechanism of action of 5-Carboxyrhodamine 6G, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and a nucleophilic group (e.g., amine) on the target molecule. This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its detection and analysis. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .

Comparison with Similar Compounds

5-Carboxyrhodamine 6G, succinimidyl ester is often compared with other fluorescent dyes such as:

The uniqueness of 5-Carboxyrhodamine 6G, succinimidyl ester lies in its combination of high fluorescence quantum yield, excellent photostability, and compatibility with a wide range of biomolecules, making it a versatile tool in fluorescence-based research .

Properties

Molecular Formula

C33H34ClN3O7

Molecular Weight

620.1 g/mol

IUPAC Name

[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-ethoxycarbonylphenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride

InChI

InChI=1S/C33H33N3O7.ClH/c1-6-34-25-16-27-23(13-18(25)4)31(24-14-19(5)26(35-7-2)17-28(24)42-27)21-10-9-20(15-22(21)33(40)41-8-3)32(39)43-36-29(37)11-12-30(36)38;/h9-10,13-17,34H,6-8,11-12H2,1-5H3;1H

InChI Key

PKSXBPOQLKFFAK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)OCC.[Cl-]

Origin of Product

United States

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